molecular formula C20H30N2O3 B6132975 N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide

N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide

Cat. No. B6132975
M. Wt: 346.5 g/mol
InChI Key: CFPVKHXRHXXUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is a white crystalline powder that is soluble in organic solvents. This compound has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is known to play a role in cell growth, proliferation, and survival. Inhibition of this pathway may lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro. This compound has also been shown to have analgesic and anti-inflammatory effects in animal models. In addition, it has been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide in lab experiments is its potential therapeutic applications. This compound has been shown to have an inhibitory effect on the proliferation of cancer cells in vitro and may have potential as an analgesic and anti-inflammatory agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide. One direction is to further investigate its potential therapeutic applications, particularly as an anticancer agent. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it affects cell growth and proliferation. Additionally, further studies could be conducted to investigate its potential as an analgesic and anti-inflammatory agent.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide involves the reaction between 3-isopropoxybenzoyl chloride and tert-butyl piperidine-1-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide has been studied for its potential therapeutic applications. It has been found to have an inhibitory effect on the proliferation of cancer cells in vitro. This compound has also been studied for its potential use as an analgesic and anti-inflammatory agent. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N-tert-butyl-3-(3-propan-2-yloxybenzoyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-14(2)25-17-10-6-8-15(12-17)18(23)16-9-7-11-22(13-16)19(24)21-20(3,4)5/h6,8,10,12,14,16H,7,9,11,13H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPVKHXRHXXUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.